

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Cat. No.: B2385685

[Get Quote](#)

An In-depth Technical Guide to the Solubility of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Introduction

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol, a chiral amino alcohol, is a significant building block in modern organic and medicinal chemistry. Its rigid stereochemical structure makes it a valuable intermediate in asymmetric synthesis, particularly for the development of chiral catalysts and as a precursor to complex pharmaceutical agents. Understanding the solubility of this compound is a critical first step in its application, directly influencing reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs).

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deep understanding of the physicochemical principles governing the solubility of **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol**. We will explore its theoretical solubility profile based on molecular structure, present known qualitative data, and provide a detailed, field-proven experimental protocol for its quantitative determination. The causality behind experimental choices and the impact of environmental factors such as pH and solvent selection will be thoroughly examined.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a compound is intrinsically linked to its molecular structure. **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol** (CAS: 78603-93-7; Molecular Formula: C₁₅H₁₇NO; Molecular Weight: 227.30 g/mol) possesses a unique combination of functional groups that dictate its interaction with various solvents.^[1]

- **Amphiphilic Nature:** The molecule is distinctly amphiphilic. It contains a polar primary amine (-NH₂) and a hydroxyl (-OH) group, both capable of acting as hydrogen bond donors and acceptors. These groups confer a degree of hydrophilicity. Conversely, the structure is dominated by two bulky, nonpolar phenyl rings, which create a large hydrophobic surface area. This duality is the primary reason for its limited and specific solubility.^[2]
- **"Like Dissolves Like" Principle:** This fundamental principle of solubility provides a predictive framework.^[3]
 - **Polar Solvents:** Polar protic solvents like methanol can engage in hydrogen bonding with the amine and hydroxyl groups, contributing to some degree of dissolution.^[2] However, the large nonpolar region hinders complete miscibility.
 - **Nonpolar Solvents:** The diphenyl groups suggest an affinity for nonpolar or weakly polar solvents. However, the energetic penalty of solvating the highly polar amine and alcohol functionalities often prevents significant solubility in purely nonpolar solvents like hexanes.
 - **Aprotic Solvents:** Solvents like chloroform, which are polar aprotic, can interact through dipole-dipole forces. This explains the observed slight solubility, where the solvent can accommodate the molecule's polarity without the strong hydrogen bonding network of water that would exclude the hydrophobic phenyl groups.^[2]
- **Impact of pH:** The primary amine group has a predicted pKa of approximately 11.25.^[4] This means that in aqueous or protic solutions with a pH below this value, the amine group will be protonated to form an ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and is expected to significantly enhance its solubility in water and other polar solvents. This principle is fundamental to many purification and formulation strategies.^{[5][6]}

Known Qualitative and Quantitative Solubility Data

While extensive quantitative data is not widely published, a consistent qualitative profile has been reported across chemical suppliers and databases. The compound is most frequently described as having limited or slight solubility in specific organic solvents.

Solvent	Solubility Classification	Source(s)
Chloroform	Slightly Soluble	[2] [4] [7]
Methanol	Slightly Soluble	[2] [4] [7]
Water	No data available	[8]

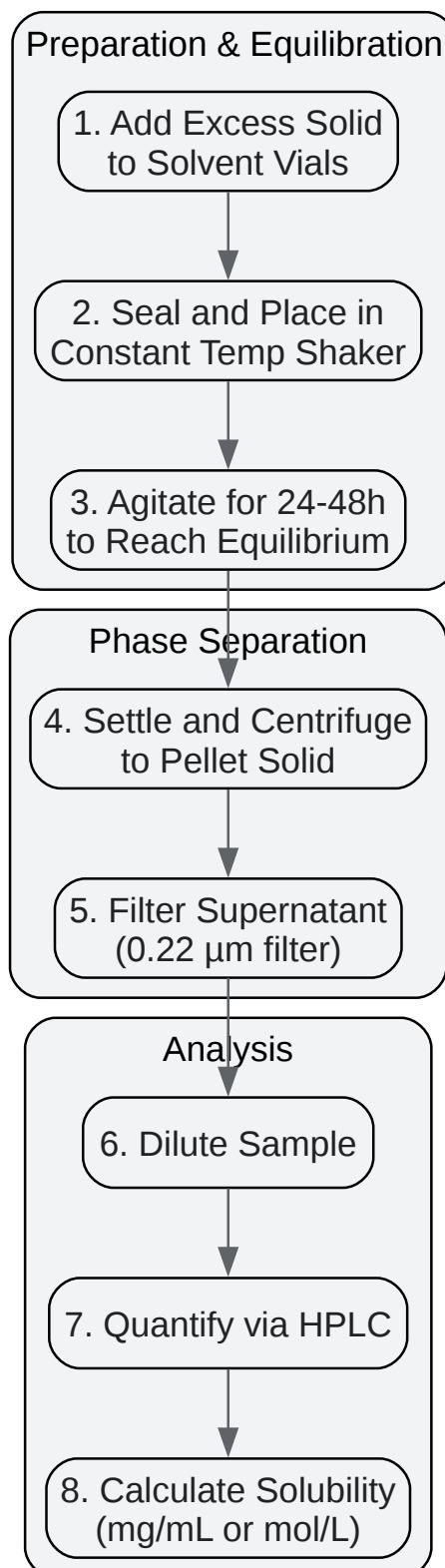
Note: "Slightly soluble" is a qualitative term. For precise process development and research, quantitative determination is essential.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move beyond qualitative descriptions, a robust and validated experimental method is required. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound. It is designed to ensure that the system reaches equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a solvent at a specific temperature.

Causality Behind the Protocol

This protocol is a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid phase. Using a sufficient excess of the solid ensures that the dissolution limit is reached. Agitation is critical to maximize the surface area for dissolution and accelerate the time to equilibrium. The final centrifugation and filtration steps are designed to completely remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.


Step-by-Step Methodology

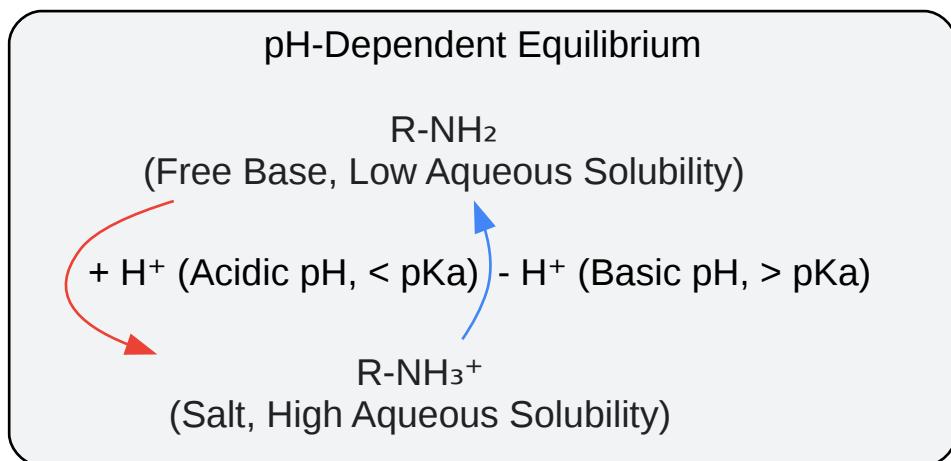
- Preparation: Add an excess amount of solid **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol** to a series of vials, each containing a precise volume of the selected solvent (e.g., 1 mL).

"Excess" means adding enough solid so that it is clearly visible even after the dissolution process is complete.

- **Equilibration:** Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).
- **Agitation:** Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
- **Phase Separation:** After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter this aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining microscopic particles.
- **Dilution:** Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.
- **Quantification:** Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
- **Calculation:** Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Diagram

[Click to download full resolution via product page](#)

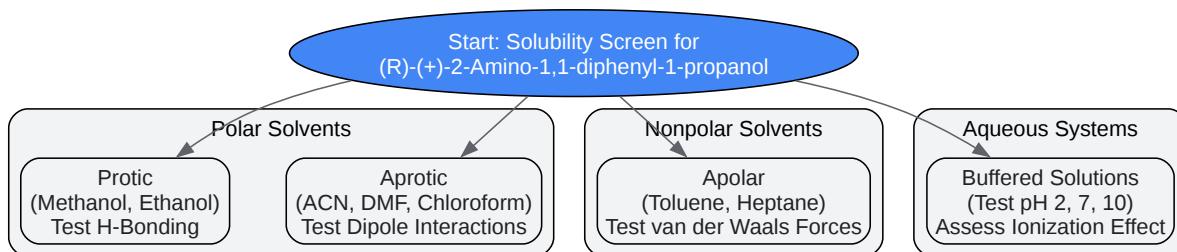

Caption: Workflow for the Shake-Flask Solubility Assay.

Key Factors Influencing Solubility

A systematic approach to solubility screening involves understanding and testing the key variables that impact the dissolution of **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol**.

pH-Dependent Solubility

The presence of the basic amino group makes pH a critical factor in aqueous solubility. By adjusting the pH, one can dramatically alter the compound's ionization state and, consequently, its solubility.



[Click to download full resolution via product page](#)

Caption: Acid-Base Equilibrium of the Amino Group.

Solvent Selection Strategy

A logical approach to solvent screening is essential for efficient process development. The following workflow can guide the selection of appropriate solvents for solubility determination.

[Click to download full resolution via product page](#)

Caption: Logical Workflow for Solvent Screening.

Application in Chiral Resolution

The principles of solubility are paramount in the classical resolution of chiral amines. This process often involves reacting a racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different crystal lattice energies and, crucially, different solubilities in a given solvent system.^[9] One diastereomer will preferentially crystallize out of the solution, while the other remains dissolved. This difference allows for their separation by simple filtration. Therefore, accurate solubility data for the parent amine and its potential salts is indispensable for designing an effective chiral resolution protocol.

Conclusion

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol exhibits limited solubility in common organic solvents like methanol and chloroform, a direct consequence of its amphiphilic structure. While quantitative public data is scarce, this guide provides the theoretical foundation and a robust, validated experimental protocol—the shake-flask method—for its precise determination. Key factors such as solvent polarity and, most critically, pH must be systematically evaluated to fully characterize its solubility profile. A thorough understanding of these principles is not merely academic; it is a prerequisite for the successful application of this vital chiral building block in process chemistry, purification, and drug development.

References

- PubChem. **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol.** [Link]
- MDPI. (2023, February 24).
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- ResearchGate. (2020, August 6).
- PubChem. 2-Amino-2-methyl-1-propanol. [Link]
- ResearchGate. (2020, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
- Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
- The Royal Society of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R)-(+)-2-Amino-1,1-diphenyl-1-propanol | C15H17NO | CID 681927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (S)-2-amino-1,1-diphenylpropan-1-ol | 78603-91-5 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (S)-(-)-2-AMINO-1,1-DIPHENYL-1-PROPANOL | 78603-91-5 [m.chemicalbook.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. researchgate.net [researchgate.net]
- 7. (S)-(-)-2-AMINO-1,1-DIPHENYL-1-PROPANOL CAS#: 78603-91-5 [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [(R)-(+)-2-Amino-1,1-diphenyl-1-propanol solubility data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2385685#r-2-amino-1-1-diphenyl-1-propanol-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com